

An In-Depth Technical Guide to the Spectral Analysis of N-Butylurea

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Compound of Interest

Compound Name: *N-Butylurea*

Cat. No.: *B146187*

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Abstract

This technical guide provides a comprehensive analysis of the spectral data of **N-Butylurea** (CAS No. 592-31-4), a key chemical intermediate in various industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the elucidation of **N-Butylurea**'s molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers a blend of theoretical principles, detailed experimental protocols, in-depth data interpretation, and field-proven insights to ensure both scientific rigor and practical applicability. The guide is structured to facilitate a deep understanding of the causality behind experimental choices and to serve as a self-validating reference for the spectral characterization of **N-Butylurea**.

Introduction: The Significance of N-Butylurea

N-Butylurea, with the molecular formula $\text{C}_5\text{H}_{12}\text{N}_2\text{O}$, is a monosubstituted urea derivative that presents as an odorless, white crystalline solid.[1] Its bifunctional nature, possessing both a hydrophilic urea moiety and a hydrophobic butyl group, makes it a versatile building block in organic synthesis. Applications of **N-Butylurea** are found in agriculture as a fertilizer component and in the pharmaceutical industry as a precursor for the synthesis of various therapeutic agents.[2] Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the

molecule's structure and connectivity. This guide will systematically explore the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **N-Butylurea**.

Molecular Structure and Properties

A foundational understanding of **N-Butylurea**'s structure is essential for interpreting its spectral data.

Caption: Molecular Structure of **N-Butylurea**.

Table 1: Physicochemical Properties of **N-Butylurea**

Property	Value	Source
Molecular Formula	$\text{C}_5\text{H}_{12}\text{N}_2\text{O}$	[1]
Molecular Weight	116.16 g/mol	[1]
Appearance	Odorless white solid	[1]
Melting Point	95-98 °C	[3]
Solubility	Soluble in water, methanol	[2]
CAS Number	592-31-4	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **N-Butylurea** provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-Butylurea** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.[4]

- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 2: ^1H NMR Spectral Data for **N-Butylurea**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.4	br s	2H	-NH ₂
~5.4	br s	1H	-NH-
3.11	t, J = 7.0 Hz	2H	-NH-CH ₂ -CH ₂ -
1.40	sextet, J = 7.2 Hz	2H	-CH ₂ -CH ₂ -CH ₂ -
1.31	sextet, J = 7.4 Hz	2H	-CH ₂ -CH ₂ -CH ₃
0.90	t, J = 7.3 Hz	3H	-CH ₂ -CH ₃

Chemical shifts and coupling constants are approximate and can vary with solvent and concentration.

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum of **N-Butylurea** is consistent with its structure. The broad singlets around 5.4 ppm are characteristic of the exchangeable protons of the primary (-NH₂) and

secondary (-NH-) amide groups. The downfield triplet at 3.11 ppm corresponds to the methylene group directly attached to the nitrogen atom, deshielded by the electron-withdrawing effect of the nitrogen. The two overlapping sextets in the aliphatic region (1.31-1.40 ppm) are assigned to the two internal methylene groups of the butyl chain. The upfield triplet at 0.90 ppm is characteristic of the terminal methyl group. The splitting patterns (n+1 rule) confirm the connectivity of the butyl chain.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of **N-Butylurea** in 0.7 mL of a deuterated solvent.[\[4\]](#)
- Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: Standard proton-decoupled pulse sequence.
 - Number of Scans: 256 or more scans may be required due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: Process the data similarly to the ¹H NMR spectrum.

Table 3: ¹³C NMR Spectral Data for **N-Butylurea**

Chemical Shift (δ , ppm)	Assignment
158.5	C=O
39.5	-NH-CH ₂ -CH ₂ -
32.5	-CH ₂ -CH ₂ -CH ₂ -
20.0	-CH ₂ -CH ₂ -CH ₃
13.8	-CH ₂ -CH ₃

Chemical shifts are approximate and can vary with solvent.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays five distinct signals, corresponding to the five unique carbon atoms in **N-Butylurea**. The most downfield signal at 158.5 ppm is assigned to the carbonyl carbon of the urea group, which is significantly deshielded. The signals in the aliphatic region are assigned to the four carbons of the butyl chain, with the carbon attached to the nitrogen appearing at 39.5 ppm and the terminal methyl carbon at the most upfield position of 13.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid Sample)

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **N-Butylurea** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

- Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Table 4: IR Spectral Data for **N-Butylurea**

Wavenumber (cm^{-1})	Intensity	Assignment
3430-3200	Strong, Broad	N-H stretching (primary and secondary amines)
2955, 2925, 2860	Medium-Strong	C-H stretching (aliphatic)
~1655	Strong	C=O stretching (Amide I band)
~1620	Medium	N-H bending (primary amine)
~1560	Medium	N-H bending (secondary amine, Amide II band)
~1465	Medium	C-H bending (CH_2)

Interpretation of the IR Spectrum:

The IR spectrum of **N-Butylurea** exhibits characteristic absorption bands confirming its structure. The broad band in the 3430-3200 cm^{-1} region is indicative of N-H stretching vibrations from both the primary and secondary amine groups, with the broadening suggesting hydrogen bonding. The sharp peaks in the 2955-2860 cm^{-1} range are due to the C-H stretching of the butyl group's methylene and methyl groups. A very strong absorption around 1655 cm^{-1} is the characteristic C=O stretching vibration of the urea carbonyl group (Amide I band). The bands around 1620 cm^{-1} and 1560 cm^{-1} are attributed to the N-H bending vibrations of the primary and secondary amine groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of **N-Butylurea** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

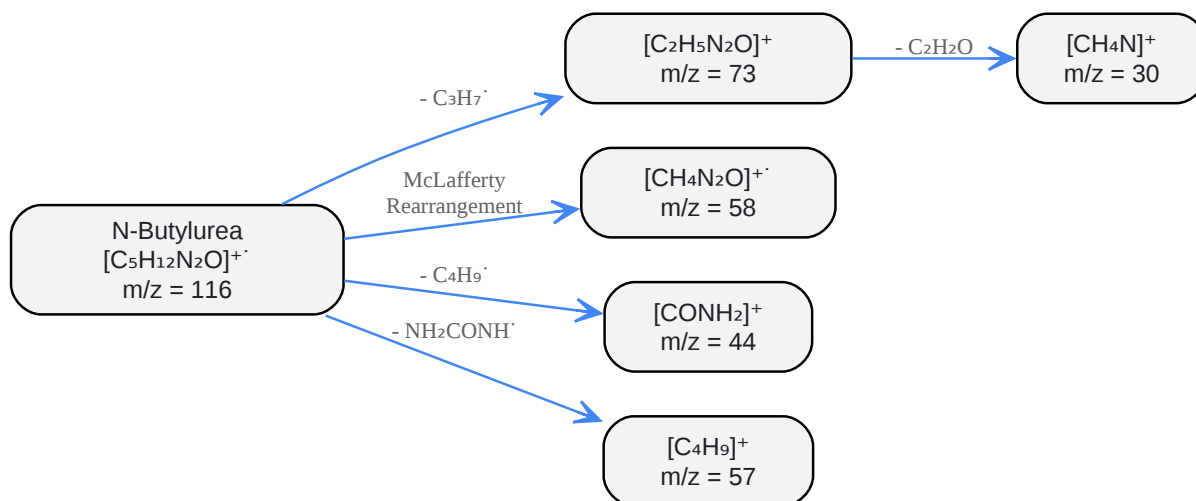
Table 5: Mass Spectrometry Data for **N-Butylurea**

m/z	Relative Intensity	Assignment
116	Moderate	$[M]^+$ (Molecular Ion)
73	High	$[M - C_3H_7]^+$
58	High	$[C_2H_5N_2O]^+$
44	Base Peak	$[CH_4N_2O]^+$ or $[CONH_2]^+$
43	High	$[C_3H_7]^+$
30	High	$[CH_4N]^+$

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum of **N-Butylurea** shows a molecular ion peak $[M]^+$ at m/z 116, which corresponds to its molecular weight. The fragmentation pattern is characteristic of a urea derivative. The base peak at m/z 44 is likely due to the cleavage of the C-N bond, forming a stable $[CONH_2]^+$ fragment or a rearranged $[CH_4N_2O]^+$ ion. The peak at m/z 73 arises from the loss of a propyl radical (C_3H_7). The peak at m/z 58 can be attributed to a McLafferty-type

rearrangement. The presence of a peak at m/z 43 corresponds to the butyl cation $[C_4H_9]^+$, and the peak at m/z 30 is likely due to the $[CH_4N]^+$ fragment.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway for **N-Butylurea**.

Conclusion

The collective evidence from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a robust and unequivocal structural confirmation of **N-Butylurea**. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation patterns by MS. The experimental protocols and data interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the reliable characterization of this important chemical compound. The application of these analytical techniques with a thorough understanding of their underlying principles is fundamental to maintaining high standards of scientific integrity and quality in research and development.

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